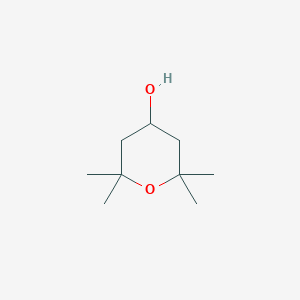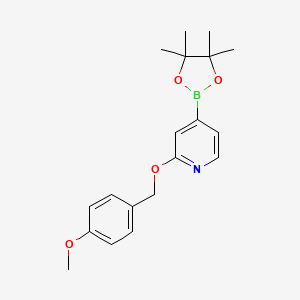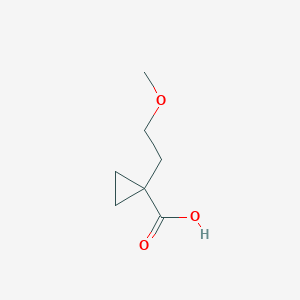
2,2,6,6-Tetramethyloxan-4-ol
Descripción general
Descripción
2,2,6,6-Tetramethyloxan-4-ol, also known as tetramethylol oxanediol or TMOD, is an organic compound that has gained significant attention in the scientific community due to its unique physical and chemical properties. It is a white to yellow solid with a molecular weight of 158.24 g/mol .
Molecular Structure Analysis
The IUPAC name for 2,2,6,6-Tetramethyloxan-4-ol is 2,2,6,6-tetramethyltetrahydro-2H-pyran-4-ol . The InChI code is 1S/C9H18O2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
2,2,6,6-Tetramethyloxan-4-ol is a white to yellow solid . It is stored at 0-8 °C . .Aplicaciones Científicas De Investigación
High-Density Charge Storage
Research by Oyaizu et al. (2008) showcases the utilization of redox polymer layers with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl) groups, exhibiting Nernstian adsorbate-like electrochemical behaviors. This study highlights the compound's potential in high-density charge storage, benefiting from fast charge propagation and persistence in electrolyte solutions (Oyaizu, Ando, Konishi, & Nishide, 2008).
Aqueous Redox-Flow Batteries
Winsberg et al. (2016) developed an organic redox-active material combining 2,2,6,6-tetramethylpiperidinyl-N-oxyl and phenazine for redox-flow battery applications. This combi-molecule facilitates the use of aqueous electrolytes and is synthesized from cost-efficient materials, showing promise for energy storage systems (Winsberg, Stolze, Muench, Liedl, Hager, & Schubert, 2016).
Non-Aqueous Redox Batteries
Park et al. (2015) investigated a novel all-organic redox cell using 4-Oxo TEMPO for catholyte and (+)-Camphorquinone for anolyte, showing reversible redox processes and highlighting the potential of 2,2,6,6-tetramethylpiperidinyl derivatives in energy storage with high open circuit potential and efficient charge-discharge performance (Park et al., 2015).
Fluorescent Redox Probes
Wang, Ni, and Shao (2016) synthesized a reversible fluorescent probe based on 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol for cyclic detection of ClO(-)/AA in aqueous solution and living cells. This demonstrates the compound's utility in biological and chemical sensing applications, offering sensitive and selective On-Off-On fluorescent responses (Wang, Ni, & Shao, 2016).
Radical Polymer Cathode Materials
Xu et al. (2014) explored the synthesis of TEMPO-contained polypyrrole derivatives for use as cathode material in organic radical batteries. These derivatives demonstrated reversible two-electron redox reactions and superior electrochemical performances, attributed to the stable conductive main chain and flexible linking side-chain, enhancing charge carrier transportation (Xu, Yang, Su, Ji, & Zhang, 2014).
Safety and Hazards
Propiedades
IUPAC Name |
2,2,6,6-tetramethyloxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)5-7(10)6-9(3,4)11-8/h7,10H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCANAGJFMTPNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735493 | |
| Record name | 2,2,6,6-Tetramethyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20931-50-4 | |
| Record name | 2,2,6,6-Tetramethyloxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl 2-[(E)-2-(dimethylamino)vinyl]-5-oxo-6-(4H-1,2,4-triazol-4-yl)-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1530338.png)
![{3-[(Methylamino)methyl]phenyl}methanesulfonamide](/img/structure/B1530340.png)
![2-Oxa-7-azaspiro[4.4]nonan-8-one](/img/structure/B1530342.png)
![[1-phenyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1530343.png)


